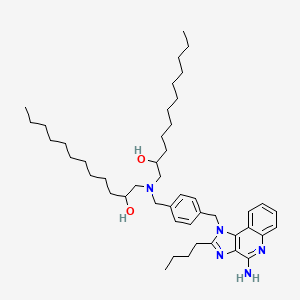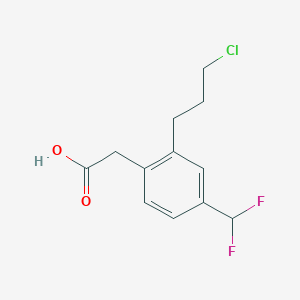
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is an organic compound with the molecular formula C12H13ClF2O2 This compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to a phenylacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)benzaldehyde and 3-chloropropyl bromide.
Grignard Reaction: The 4-(difluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-chloropropyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Substitution: Products include substituted phenylacetic acids with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include alcohols, carboxylate salts, and other oxidized derivatives.
Esterification: Products include esters of phenylacetic acid.
科学的研究の応用
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the chloropropyl group can facilitate its incorporation into larger molecular frameworks.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropyl)-5-(difluoromethyl)phenylacetic acid
- 2-(3-Chloropropyl)-5-(trifluoromethoxy)phenylacetic acid
Uniqueness
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is unique due to the specific positioning of the chloropropyl and difluoromethyl groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H13ClF2O2 |
|---|---|
分子量 |
262.68 g/mol |
IUPAC名 |
2-[2-(3-chloropropyl)-4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H13ClF2O2/c13-5-1-2-8-6-10(12(14)15)4-3-9(8)7-11(16)17/h3-4,6,12H,1-2,5,7H2,(H,16,17) |
InChIキー |
JDYORGDGSCERPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)F)CCCCl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


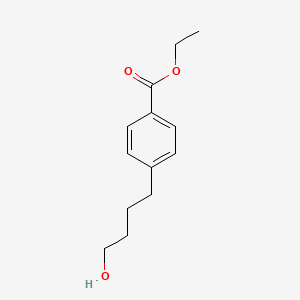

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
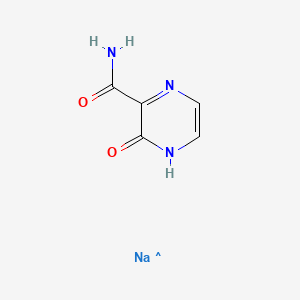


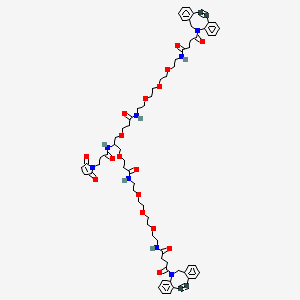

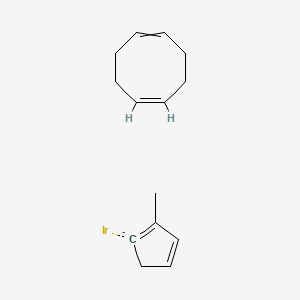



![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
